1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

Overview

Description

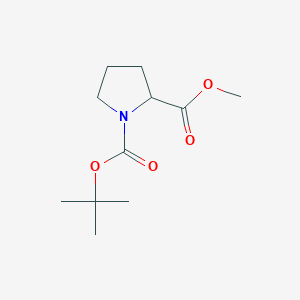

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl and methyl groups, as well as two ester functional groups. It is commonly used in organic synthesis and research due to its unique structural properties.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl esterifying agents. One common method involves the use of tert-butyl chloroformate and methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Routes

The compound can be synthesized through several methods, typically involving the reaction of pyrrolidine derivatives with tert-butyl and methyl esterifying agents. A common synthetic route includes:

- Reagents : Tert-butyl chloroformate and methyl chloroformate.

- Base : Triethylamine.

- Conditions : Conducted in organic solvents like dichloromethane under controlled temperatures.

Organic Synthesis

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various transformations, including:

- Oxidation : Converting to carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Forming alcohol derivatives with reducing agents such as lithium aluminum hydride.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been used as a building block for designing enzyme inhibitors and other drug candidates targeting specific biological pathways. Notable studies include:

- Enzyme Mechanism Studies : The compound aids in exploring enzyme interactions and mechanisms through its functional groups that can be modified for specific biological activities .

Materials Science

The compound's properties make it suitable for producing specialty chemicals and materials with tailored functional characteristics. Its application in creating chiral catalysts has been particularly noteworthy:

- Chiral Catalysts : It serves as a precursor for synthesizing fluorous prolinol methyl ether catalysts, which are valuable in asymmetric synthesis processes .

Case Studies

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate:

1-tert-Butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and versatility in various applications.

Biological Activity

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by a pyrrolidine ring with tert-butyl and two carboxylate substituents, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butyl group at position 1

- Two carboxylate groups at positions 1 and 2

These structural characteristics contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor in various biochemical pathways, potentially modulating enzyme activity and influencing metabolic processes. Research indicates that it can bind to molecular targets, altering their function and impacting cellular signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which may be relevant for therapeutic applications in diseases where these enzymes are implicated.

- Antitumor Activity : Some studies suggest potential antitumor properties, making it a candidate for cancer treatment research.

- Neuroprotective Effects : Preliminary data indicate possible neuroprotective effects, warranting further investigation in neurodegenerative disease models.

Case Studies

- Enzyme Interaction Studies :

-

Antitumor Activity :

- In vitro assays revealed that the compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This suggests its potential use as an adjunct therapy in cancer treatment .

- Neuroprotective Studies :

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What is the role of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in protecting group strategies for amines in organic synthesis?

The compound acts as a bifunctional protecting agent, where the tert-butyl group (Boc) shields the pyrrolidine nitrogen, while the methyl ester stabilizes the carboxylic acid moiety. This dual protection is critical for multi-step syntheses, particularly in peptide chemistry or heterocyclic systems, to prevent unwanted side reactions during coupling or deprotection steps. For example, the Boc group can be removed under mild acidic conditions (e.g., TFA), leaving the methyl ester intact .

Q. How does stereochemistry influence the reactivity of this compound derivatives?

Stereochemical variations (e.g., (2R)- vs. (2S)-configurations) significantly impact asymmetric synthesis outcomes. For instance, (R)-configured derivatives are used in enantioselective catalysis or chiral auxiliary applications, as seen in the synthesis of fluorinated pyrrolidine analogs for drug discovery. NMR and chiral HPLC are essential for confirming stereochemical purity .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : To resolve stereochemistry and confirm substitution patterns (e.g., H, C, F for fluorinated derivatives).

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.

- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in studies of hydroxy-pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between structurally similar pyrrolidine-dicarboxylate derivatives?

Discrepancies often arise from steric or electronic effects of substituents. For example:

- Fluorinated analogs (e.g., 4,4-difluoro derivatives) exhibit altered ring conformations due to fluorine’s electronegativity, affecting nucleophilic substitution rates.

- Hydroxy or amino-substituted derivatives may engage in intramolecular hydrogen bonding, altering solubility or reactivity. Systematic comparative studies using DFT calculations and kinetic profiling are recommended to isolate contributing factors .

Q. What strategies optimize the synthesis of enantiomerically pure this compound variants?

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic methods.

- Asymmetric catalysis : Transition-metal catalysts (e.g., Cu(I)) for propargylic ester rearrangements, as shown in the resolution of carboxylic acids .

- Dynamic kinetic resolution (DKR) : For racemic mixtures, leveraging temperature-controlled equilibria to favor a single enantiomer.

Q. How do intermolecular interactions of this compound influence its pharmacokinetic or pharmacodynamic profiles in drug discovery?

Substituents like fluorine or hydroxy groups enhance metabolic stability or target binding. For example:

- Fluorine : Increases membrane permeability and reduces cytochrome P450-mediated degradation.

- Hydroxy groups : Facilitate hydrogen bonding with biological targets (e.g., ionotropic glutamate receptors). Molecular docking and MD simulations are critical for predicting these interactions .

Q. What computational methods are suitable for modeling the conformational dynamics of pyrrolidine-dicarboxylate derivatives?

- Density Functional Theory (DFT) : To calculate energy-minimized conformers and transition states.

- Molecular Dynamics (MD) : For simulating solvent effects and ring puckering dynamics.

- Docking studies : To predict binding affinities for biological targets, as validated in antidiabetic agent research .

Q. Methodological Considerations

- Stereochemical purity : Always validate using chiral stationary phases in HPLC or polarimetry.

- Protecting group compatibility : Avoid conditions that concurrently cleave Boc and methyl ester groups (e.g., strong bases).

- Fluorinated derivatives : Use anhydrous conditions to prevent hydrolysis of fluoropyrrolidine intermediates .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327861 | |

| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145681-01-2 | |

| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.